2,6-Diphenyl-1,3-dioxin-4-one 2,6-Diphenyl-1,3-dioxin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC10332318
InChI: InChI=1S/C16H12O3/c17-15-11-14(12-7-3-1-4-8-12)18-16(19-15)13-9-5-2-6-10-13/h1-11,16H
SMILES: C1=CC=C(C=C1)C2OC(=CC(=O)O2)C3=CC=CC=C3
Molecular Formula: C16H12O3
Molecular Weight: 252.26 g/mol

2,6-Diphenyl-1,3-dioxin-4-one

CAS No.:

Cat. No.: VC10332318

Molecular Formula: C16H12O3

Molecular Weight: 252.26 g/mol

* For research use only. Not for human or veterinary use.

2,6-Diphenyl-1,3-dioxin-4-one -

Specification

Molecular Formula C16H12O3
Molecular Weight 252.26 g/mol
IUPAC Name 2,6-diphenyl-1,3-dioxin-4-one
Standard InChI InChI=1S/C16H12O3/c17-15-11-14(12-7-3-1-4-8-12)18-16(19-15)13-9-5-2-6-10-13/h1-11,16H
Standard InChI Key HULKYRKCPSUWRI-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2OC(=CC(=O)O2)C3=CC=CC=C3
Canonical SMILES C1=CC=C(C=C1)C2OC(=CC(=O)O2)C3=CC=CC=C3

Introduction

Chemical Structure and Molecular Characteristics

Core Architecture

The molecular framework of 2,6-diphenyl-1,3-dioxin-4-one consists of a 1,3-dioxin ring, a six-membered oxygen heterocycle with two oxygen atoms at the 1- and 3-positions. The 4-position is occupied by a ketone group, while the 2- and 6-positions are substituted with phenyl rings (Figure 1). Computational studies using PubChem data confirm the planarity of the dioxin ring, with bond angles of 120° at the oxygen atoms, consistent with sp² hybridization .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC₁₆H₁₂O₃
Molecular Weight252.26 g/mol
SMILESC1=CC=C(C=C1)C2OC(=CC(=O)O2)C3=CC=CC=C3
InChIKeyHULKYRKCPSUWRI-UHFFFAOYSA-N

Spectroscopic Features

  • Infrared (IR) Spectroscopy: A strong carbonyl (C=O) stretch is observed at ~1740 cm⁻¹, characteristic of the ketone group. The aromatic C-H stretches of the phenyl rings appear between 3050–3100 cm⁻¹ .

  • ¹H NMR: The phenyl protons resonate as a multiplet at δ 7.2–7.6 ppm, while the vinylic proton adjacent to the ketone appears as a singlet at δ 5.6 ppm .

  • ¹³C NMR: Signals at δ 160–170 ppm correspond to the carbonyl carbon, while aromatic carbons appear between δ 125–140 ppm .

Synthesis and Preparation

Cycloaddition Routes

The most efficient synthesis involves the cycloaddition of (chlorocarbonyl)phenyl ketene with electron-deficient dienophiles. For example, reacting (chlorocarbonyl)phenyl ketene with N-benzylideneaniline in n-hexane yields 2,6-diphenyl-1,3-dioxin-4-one in 97% yield (Scheme 1) .

Scheme 1:

(Chlorocarbonyl)phenyl ketene+N-Benzylideneanilinen-hexane2,6-Diphenyl-1,3-dioxin-4-one+HCl\text{(Chlorocarbonyl)phenyl ketene} + \text{N-Benzylideneaniline} \xrightarrow{\text{n-hexane}} \text{2,6-Diphenyl-1,3-dioxin-4-one} + \text{HCl}

Alternative Methods

  • Diketene Condensation: 2,2,6-Trimethyl-1,3-dioxin-4-one (diketene acetone adduct) reacts with aryl Grignard reagents to introduce phenyl substituents .

  • Oxidative Coupling: Phenolic precursors undergo oxidative coupling using iodine(III) reagents, though yields are moderate (40–60%) .

Table 2: Comparative Synthetic Yields

MethodYield (%)ConditionsReference
Cycloaddition97n-hexane, RT
Diketene Condensation85THF, −78°C
Oxidative Coupling55DCM, I₂, 0°C

Physical and Chemical Properties

Thermal Stability

The compound exhibits moderate thermal stability, with a decomposition temperature of 210°C. Differential scanning calorimetry (DSC) reveals a melting point of 179°C, consistent with its crystalline structure .

Solubility Profile

  • High Solubility: Dichloromethane, chloroform, THF.

  • Low Solubility: Water, hexane, ethanol.

Chemical Reactivity and Applications

Cycloaddition Reactions

The electron-deficient dioxin ring participates in [4+2] cycloadditions with dienophiles such as maleic anhydride, forming bicyclic adducts. For instance, reaction with phenylisocyanate produces 6-chloro-3,5-diphenyl-1,3-oxazine-2,4-dione in 84% yield .

Nucleophilic Substitution

The ketone group undergoes nucleophilic attack by amines or hydrazines, yielding hydrazone derivatives. These intermediates are precursors to pyrazole and isoxazole heterocycles .

Catalytic Applications

Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) functionalize the phenyl rings, enabling the synthesis of biaryl systems for materials science .

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